Avadomide
Overview
Description
Avadomide is an experimental cereblon E3 ligase modulator, also known as a thalidomide analog. It has been studied for its potential effectiveness against cancer. This compound exhibits potent antitumor and immunomodulatory activities, making it a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
Avadomide primarily targets the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . These transcription factors play a crucial role in the regulation of immune response and the development of lymphocytes .
Mode of Action
This compound interacts with cereblon, a substrate receptor in the cullin4 E3 ligase complex . This interaction promotes the recruitment, ubiquitination, and subsequent proteasomal degradation of Ikaros and Aiolos . The degradation of these transcription factors leads to decreased proliferation and increased apoptosis of malignant B cells . It also results in costimulatory effects in T and natural killer (NK) cells .
Result of Action
The action of this compound results in significant molecular and cellular effects. It leads to a decrease in the proliferation of malignant B cells and an increase in their apoptosis . It also enhances the activation of T cells and increases interleukin-2 (IL-2) production in primary peripheral blood mononuclear cells .
Action Environment
The influence of environmental factors on the action of this compound is an area of ongoing research. Current studies suggest that the drug’s efficacy may be influenced by factors such as the presence of other medications, the patient’s health status, and genetic factors. More research is needed to fully understand these influences .
Biochemical Analysis
Biochemical Properties
Avadomide has potent biological activities, including antilymphoma, antiangiogenic, and immunomodulatory properties . It binds to and modulates cereblon, promoting the recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex . This interaction leads to the degradation of these transcription factors, which in turn modulates immune cell function .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to induce T-cell activation and increase interleukin-2 (IL-2) production in primary peripheral blood mononuclear cells (PBMCs) . In patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL), this compound has demonstrated preliminary clinical efficacy . It has also shown to have direct antitumor activities .
Molecular Mechanism
The molecular mechanism of this compound involves the modulation of the cereblon E3 ligase. This compound binds to cereblon, leading to the recruitment and subsequent ubiquitination and degradation of the hematopoietic transcription factors Aiolos and Ikaros . This degradation process results in the modulation of immune cell function and exhibits antitumor activities .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. For instance, in a phase 1 dose-expansion study, patients with de novo R/R DLBCL and transformed lymphoma received this compound administered on continuous or intermittent schedules until unacceptable toxicity, disease progression, or withdrawal .
Dosage Effects in Animal Models
In a phase 1 dose-expansion study, patients received escalating doses of this compound for 5 out of 7 days per week in 28-day cycles .
Metabolic Pathways
It is known that this compound modulates the activity of the cereblon E3 ligase, which plays a crucial role in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Transport and Distribution
Given its mechanism of action, it is likely that this compound needs to enter cells and reach the cereblon E3 ligase in order to exert its effects .
Subcellular Localization
Given that its target, the cereblon E3 ligase, is located in the cytoplasm and nucleus of cells , it can be inferred that this compound also localizes to these subcellular compartments to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of avadomide involves the formation of a quinazolinone core structure, which is then modified to include a piperidine-2,6-dione moiety. The synthetic route typically involves the following steps:
Formation of the quinazolinone core: This is achieved through the cyclization of an anthranilic acid derivative with an appropriate amine.
Introduction of the piperidine-2,6-dione moiety: This step involves the reaction of the quinazolinone intermediate with a piperidine derivative under specific conditions to form the final this compound structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Avadomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperidine-2,6-dione moiety.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Avadomide serves as a model compound for studying the effects of cereblon modulation and the development of new cereblon modulators.
Biology: Research has focused on understanding the biological pathways and molecular targets affected by this compound.
Medicine: this compound has shown promise in the treatment of various cancers, including non-Hodgkin lymphoma and multiple myeloma. .
Industry: this compound’s potential as a therapeutic agent has led to its investigation in pharmaceutical development and drug discovery.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another cereblon modulator with similar antitumor and immunomodulatory activities.
Pomalidomide: A thalidomide analog with potent immunomodulatory effects.
Iberdomide: A cereblon modulator with similar mechanisms of action.
Uniqueness of Avadomide
This compound has broader activity compared to lenalidomide, which is preferentially active in ABC diffuse large B-cell lymphoma cell lines. This differential activity is partly due to this compound’s faster kinetics and deeper levels of degradation of Aiolos and Ikaros .
Properties
IUPAC Name |
3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNPAKAFCAAMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015474-32-4 | |
Record name | Avadomide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015474324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avadomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AVADOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DZS29F59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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